molecular formula C16H18N4O2S B11162101 5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11162101
M. Wt: 330.4 g/mol
InChI Key: DZYOQSZRSFZRDL-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a phenyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide include:

  • 5-oxo-1-phenyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
  • 5-oxo-1-phenyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
  • 5-oxo-1-phenyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O2S/c1-2-6-13-18-19-16(23-13)17-15(22)11-9-14(21)20(10-11)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,17,19,22)

InChI Key

DZYOQSZRSFZRDL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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